[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
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Overview
Description
[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Studies
Synthesis Methods : A study by Hirai and Sugimoto (1977) explored synthesizing 2-disubstituted-amino-4-arylthiazol-5-ylalkanoic acids, including compounds similar to [{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid. This research provides insight into novel methods for synthesizing such compounds (Hirai & Sugimoto, 1977).
Identification in Pharmaceutical Compounds : Kancherla et al. (2018) identified impurities in Repaglinide, an anti-diabetic drug, which included compounds structurally related to the compound . This shows its relevance in the quality control of pharmaceutical products (Kancherla et al., 2018).
Synthesis of Piperidine Derivatives : A study by Bijev, Prodanova, and Nankov (2003) focused on synthesizing new substituted 1H-1-pyrrolylcarboxamides, involving compounds similar to this compound. This research is significant for understanding the chemical properties and potential applications of such compounds (Bijev et al., 2003).
Angiotensin-Converting Enzyme Inhibition : Yanagisawa et al. (1988) synthesized derivatives of angiotensin-converting enzyme (ACE) inhibitors that are structurally related to the compound . These studies are crucial for the development of new ACE inhibitors (Yanagisawa et al., 1988).
Pharmacological Studies
Anticonvulsant Activity : Research by Brouillette and Grunewald (1984) on derivatives of 3-phenyl-2-piperidinone, which are related to the compound , revealed anticonvulsant activities. This indicates the potential pharmacological applications of such compounds (Brouillette & Grunewald, 1984).
Antimicrobial Activity : Fandaklı et al. (2012) conducted studies on Mannich bases containing 1,2,4-triazoles and evaluated their antimicrobial activity. Compounds similar to this compound were included, highlighting their potential in antimicrobial applications (Fandaklı et al., 2012).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
It is mentioned that this compound is useful as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
It is known that piperidine derivatives have been used in the synthesis of various pharmaceuticals .
Action Environment
It is known that the synthesis and functionalization of piperidine derivatives usually require multiple steps .
Properties
IUPAC Name |
2-(N-[2-(3-ethoxycarbonylpiperidin-1-yl)-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-2-25-18(24)14-7-6-10-19(11-14)16(21)12-20(13-17(22)23)15-8-4-3-5-9-15/h3-5,8-9,14H,2,6-7,10-13H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMXXLQIEWFGRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.